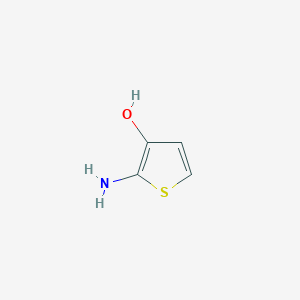

2-Aminothiophen-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Aminothiophen-3-ol is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothiophen-3-ol can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired compound.

化学反応の分析

Types of Reactions

2-Aminothiophen-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

2-Aminothiophen-3-ol and its derivatives have been investigated for their potential as anticancer agents. Research indicates that certain derivatives exhibit selective cytostatic effects against various tumor cell lines, particularly T-cell lymphomas and prostate cancer cells. For instance, a study highlighted the cytostatic activity of 2-aminothiophene-3-carboxylic acid ester derivatives, which demonstrated a significant reduction in protein synthesis in cancer cells while sparing non-tumorigenic cells .

Antileishmanial Activity

Recent studies have focused on the derivative SB-83, which has shown promise against leishmaniasis, a neglected tropical disease. The compound demonstrated effective inhibition of Leishmania species with IC50 values of 7.46 µM for Leishmania infantum and 9.84 µM for Leishmania donovani. The selectivity index indicated a favorable therapeutic window, making it a candidate for further development .

Mechanism of Action

The mechanism underlying the anticancer and antileishmanial activities involves modulation of cellular pathways leading to apoptosis in cancer cells and inhibition of parasite growth in leishmaniasis. For example, SB-83 was shown to induce apoptosis by altering cellular morphology and increasing cytokine levels associated with immune responses .

Biological Research

Antimicrobial Properties

this compound has been explored for its antimicrobial properties against various pathogens. Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Biological Assays

The efficacy of 2-aminothiophenes is often evaluated using in vitro assays against different microbial strains and cancer cell lines. For instance, compounds synthesized via the Gewald reaction have been tested for their antioxidant and anticancer activities, revealing variable efficacy across different cell lines .

Industrial Applications

Dyes and Pigments

The compound serves as a precursor in the synthesis of benzothiazoles, which are used extensively in dye production. Its ability to form stable complexes with various substrates makes it valuable in the textile industry.

Optoelectronics

Research indicates that substituted thiophenes, including 2-aminothiophenes, are being explored for their applications in optoelectronic devices due to their conductive properties and stability in various environments .

Data Tables

Case Studies

- Prostate Cancer Research : A study evaluated the cytotoxic effects of 2-aminothiophene derivatives on prostate cancer cell lines, demonstrating selective apoptosis induction at nanomolar concentrations .

- Leishmaniasis Treatment Development : The derivative SB-83 was tested in preclinical models showing promising results against visceral leishmaniasis with a focus on enhancing selectivity towards parasitic forms while minimizing toxicity to host cells .

特性

分子式 |

C4H5NOS |

|---|---|

分子量 |

115.16 g/mol |

IUPAC名 |

2-aminothiophen-3-ol |

InChI |

InChI=1S/C4H5NOS/c5-4-3(6)1-2-7-4/h1-2,6H,5H2 |

InChIキー |

VGZREXZCXACRQU-UHFFFAOYSA-N |

正規SMILES |

C1=CSC(=C1O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。